S-Petasin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

S-Petasin can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Petasites formosanus using solvents like hexane . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Petasites formosanus. The plant material is subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

S-Petasin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

S-Petasin exhibits significant anti-cancer activity across various tumor types. Research indicates that it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and disrupt critical metabolic pathways in tumors.

Case Studies

- Breast Cancer : A study demonstrated that this compound and its derivatives showed selective cytotoxicity towards breast cancer cell lines, including MCF-7 and MDA-MB-231. The extract from Petasites hybridus displayed approximately two-fold higher sensitivity in invasive cells compared to non-invasive ones .

- Prostate Cancer : this compound was found to elicit high cytotoxicity in prostate cancer cells through caspase activation and cytochrome c release, indicating its potential as a therapeutic agent against this malignancy .

- Colorectal Cancer : In vitro studies revealed that this compound inhibited the growth of colorectal cancer cell lines and reduced tumor growth in murine models. The mechanism involved suppression of the Akt/mTOR signaling pathway, crucial for cell proliferation .

Data Table: Anti-Cancer Efficacy of this compound

Respiratory Diseases

This compound has shown promise in treating respiratory conditions such as asthma. It acts as an inhibitor of phosphodiesterase (PDE) isozymes, which play a crucial role in airway hyperresponsiveness.

Case Studies

- Asthma Treatment : this compound was investigated for its effects on airway hyperresponsiveness in murine models. It significantly inhibited PDE3 and PDE4 activities, leading to reduced levels of inflammatory cytokines and immunoglobulin E (IgE) in serum and bronchoalveolar lavage fluid . The compound demonstrated a competitive inhibition profile with IC50 values indicating effective dosages for therapeutic use .

Data Table: Effects of this compound on Airway Hyperresponsiveness

| Parameter | Effect Observed | Dosage Range | Reference |

|---|---|---|---|

| PDE Inhibition | Significant inhibition | 10-30 μmol/kg | |

| Cytokine Levels | Reduced IL-2, IL-4, IL-5 | 10-30 μmol/kg | |

| IgE Levels | Decreased total IgE | 10-30 μmol/kg |

Cardiovascular Applications

This compound has been noted for its hypotensive effects through calcium channel blockade in vascular smooth muscle cells. This mechanism is vital for managing hypertension.

Case Studies

- Hypertension Management : Research indicates that this compound can effectively lower blood pressure by blocking calcium channels, which relaxes vascular smooth muscle and improves blood flow .

Data Table: Effects of this compound on Blood Pressure

Mecanismo De Acción

S-Petasin exerts its effects through several mechanisms:

Inhibition of Phosphodiesterase: This compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which have various physiological effects.

Calcium Channel Blockade: This compound inhibits voltage-dependent calcium channels, reducing intracellular calcium levels and leading to muscle relaxation.

Inhibition of TRP Channels: This compound inhibits transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in pain and inflammation pathways.

Comparación Con Compuestos Similares

S-Petasin is often compared with other sesquiterpenes such as isopetasin and neopetasin. These compounds share similar biological activities but differ in their chemical structures and potency . For instance:

Isopetasin: Similar to this compound but with slight structural differences, leading to variations in biological activity.

Neopetasin: Another sesquiterpene with comparable effects but distinct chemical properties.

This compound stands out due to its potent inhibitory effects on phosphodiesterase and TRP channels, making it a unique and valuable compound for various therapeutic applications .

Actividad Biológica

S-Petasin, a prominent sesquiterpene derived from the plant Petasites formosanus, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in treating various health conditions.

This compound is characterized by its ability to modulate various biochemical pathways. It primarily acts by inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling and inflammation. Research indicates that this compound exhibits competitive inhibition against PDE3 and PDE4, with IC50 values of 25.5 μM and 17.5 μM, respectively . This inhibition leads to reduced airway hyperresponsiveness and inflammation in murine models of asthma .

Cytotoxic Effects

A significant body of research has focused on the cytotoxic effects of this compound on cancer cells. In vitro studies demonstrated that this compound induces apoptosis in prostate cancer cell lines (LNCaP, DU145, PC3) by activating caspase pathways and altering mitochondrial membrane permeability. Specifically, this compound treatment resulted in the downregulation of procaspases 3, 7, 8, and 9, and an increase in cytochrome c release into the cytosol .

Table 1: Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Concentration (M) | Apoptosis Induction | Caspase Activation |

|---|---|---|---|

| LNCaP | 10^-7 to 10^-5 | Yes | Increased |

| DU145 | 10^-7 to 10^-5 | Yes | Increased |

| PC3 | 10^-7 to 10^-5 | Yes | Increased |

The findings suggest that this compound may serve as a potential therapeutic agent for prostate cancer treatment.

In Vivo Studies

In addition to in vitro studies, animal models have been employed to assess the anticancer efficacy of this compound. One study reported that administration of this compound significantly reduced tumor growth in murine colorectal cancer models, indicating its potential as an antitumor agent .

Anti-Inflammatory Effects

This compound has also been recognized for its anti-inflammatory properties. A study involving petasin incorporated into zinc oxide sealers demonstrated a statistically significant reduction in inflammation in experimental groups compared to controls . The histopathological analysis showed that increased concentrations of petasin led to milder inflammatory responses over time.

Table 2: Anti-Inflammatory Effects of Petasin

| Group | Petasin Concentration | Inflammatory Response (24h) | Inflammatory Response (48h) |

|---|---|---|---|

| Control | N/A | Severe | Severe |

| Group 1 | Low | Mild | Mild |

| Group 2 | Medium | Moderate | Low |

| Group 3 | High | Minimal | None |

Clinical Applications

This compound is traditionally used in Taiwanese folk medicine for treating hypertension, tumors, and asthma . Its ability to suppress airway hyperresponsiveness further supports its potential use in managing asthma-related conditions. Clinical studies have suggested that this compound may help reduce levels of inflammatory cytokines such as IL-2, IL-4, IL-5, TNF-α, and IFN-γ in bronchoalveolar lavage fluid from allergen-challenged mice .

Propiedades

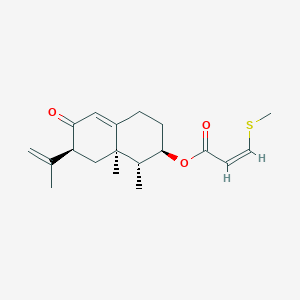

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHANKWLYFDFHOJ-RFTFGCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70238-51-6 | |

| Record name | S-Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.